Benzyl 2,4-dimethylphenyl ketone
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Overview
Description
Benzyl 2,4-dimethylphenyl ketone is an organic compound with the molecular formula C15H14O It is a ketone derivative where the benzyl group is attached to a 2,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-dimethylphenyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzyl chloride reacts with 2,4-dimethylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,4-dimethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Benzyl 2,4-dimethylbenzoic acid.
Reduction: Benzyl 2,4-dimethylphenyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
Benzyl 2,4-dimethylphenyl ketone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dimethylphenyl ketone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
Comparison with Similar Compounds
- Benzyl 2,4-dihydroxyphenyl ketone
- Benzyl 4-hydroxyphenyl ketone
- Benzyl 4-bromophenyl ketone
Comparison: Benzyl 2,4-dimethylphenyl ketone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
3843-88-7 |
---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-8-9-15(13(2)10-12)16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
KJAUDBXFCKCQKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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